molecular formula C32H24O B14000717 1,1,3,3-Tetraphenyl-2-benzofuran CAS No. 6624-06-2

1,1,3,3-Tetraphenyl-2-benzofuran

Cat. No.: B14000717
CAS No.: 6624-06-2
M. Wt: 424.5 g/mol
InChI Key: GFKWNKDRODJUHB-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraphenyl-2-benzofuran is a complex organic compound with the molecular formula C32H24O. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetraphenyl-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedel-Crafts alkylation followed by intramolecular cyclization. For instance, the reaction of 3-hydroxy-3H-benzofuran-2-one with phenyl derivatives can yield the desired compound .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs catalytic strategies to enhance yield and efficiency. Palladium-catalyzed coupling reactions and copper-mediated transformations are frequently used in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraphenyl-2-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzofurans, quinones, and dihydro derivatives, which have significant applications in medicinal and synthetic chemistry .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its biological activities, including anticancer, antibacterial, and antiviral properties.

    Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraphenyl-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to its biological effects. Additionally, it can interfere with cellular signaling pathways, contributing to its anticancer and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,4,4-Tetraphenyl-1,3-butadiene
  • 1,2,3,4-Tetraphenylbenzene
  • Benzothiophene derivatives

Uniqueness

1,1,3,3-Tetraphenyl-2-benzofuran is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

6624-06-2

Molecular Formula

C32H24O

Molecular Weight

424.5 g/mol

IUPAC Name

1,1,3,3-tetraphenyl-2-benzofuran

InChI

InChI=1S/C32H24O/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(33-31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H

InChI Key

GFKWNKDRODJUHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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